Atomoxetine

Norepinephrine transporter Binding affinity sNRI

Select Atomoxetine as your sNRI reference standard for superior experimental precision. With a Ki of 5 nM—2.3-fold higher NET affinity than reboxetine—it enables high signal-to-noise ratios at low nanomolar concentrations critical for PET imaging and radioligand binding. Its CYP2D6-dependent pharmacokinetics deliver 10-fold exposure differences between phenotypes, making it the definitive probe for pharmacogenomic investigations. Off-patent with established generic supply, atomoxetine provides unmatched cost-effectiveness and supply continuity.

Molecular Formula C17H21NO
Molecular Weight 255.35 g/mol
CAS No. 83015-26-3
Cat. No. B1665822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAtomoxetine
CAS83015-26-3
Synonyms139603, LY
atomoxetine
Atomoxetine HCl
atomoxetine hydrochloride
HCl, Atomoxetine
Hydrochloride, Atomoxetine
LY 139603
N-methyl-gamma-(2-methylphenoxy)benzenepropanamine hydrochloride
Strattera
tomoxetine
Tomoxetine Hydrochloride, (+)-isomer - T351671
tomoxetine hydrochloride, (+-)-isomer
tomoxetine hydrochloride, (-)-isome
Molecular FormulaC17H21NO
Molecular Weight255.35 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1OC(CCNC)C2=CC=CC=C2
InChIInChI=1S/C17H21NO/c1-14-8-6-7-11-16(14)19-17(12-13-18-2)15-9-4-3-5-10-15/h3-11,17-18H,12-13H2,1-2H3/t17-/m1/s1
InChIKeyVHGCDTVCOLNTBX-QGZVFWFLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityWhite to practically white solid ... solubility of 27.8 mg/L in water. /Hydrochloride/
3.90e-03 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Atomoxetine (CAS 83015-26-3): A Selective Norepinephrine Reuptake Inhibitor for ADHD Research and Formulation


Atomoxetine (formerly tomoxetine, LY139603) is a selective norepinephrine reuptake inhibitor (sNRI) that binds with high affinity to the human norepinephrine transporter (NET) with a Ki of 5 nM [1]. Approved for the treatment of attention-deficit/hyperactivity disorder (ADHD) in children, adolescents, and adults, atomoxetine represents the first non-stimulant medication approved for ADHD and is the reference standard in the sNRI class [2]. Its metabolism is primarily governed by the polymorphic cytochrome P450 2D6 (CYP2D6) enzyme, resulting in substantial inter-individual pharmacokinetic variability that differentiates it from alternative agents [3].

Why Atomoxetine Cannot Be Simply Substituted with Other sNRIs: Procurement-Grade Differentiation Factors


Despite belonging to the same selective norepinephrine reuptake inhibitor class, atomoxetine exhibits substantial differences from structurally or pharmacologically similar compounds that preclude straightforward substitution in research or clinical formulation contexts. Its NET binding affinity (Ki = 5 nM) is approximately 2.3-fold higher than that of reboxetine (Ki = 11 nM) in the same human transporter assay system, translating to distinct pharmacodynamic characteristics [1]. Furthermore, atomoxetine's unique reliance on CYP2D6-mediated metabolism produces extreme pharmacokinetic variability, with steady-state plasma concentrations differing by 10-fold between extensive and poor metabolizers [2]. Unlike viloxazine, which possesses additional 5-HT2B antagonist and 5-HT2C agonist activities, atomoxetine maintains a cleaner monoaminergic profile with minimal affinity for other neurotransmitter receptors and transporters (Ki > 1 μM) [3]. These biochemical and pharmacokinetic distinctions carry material consequences for experimental reproducibility, dose-response characterization, and cross-study comparability.

Quantitative Comparative Evidence: Atomoxetine vs. Reboxetine, Viloxazine, and Desipramine


NET Binding Affinity: Atomoxetine Demonstrates 2.3-Fold Higher Affinity Than Reboxetine

In direct head-to-head radioligand binding assays using human norepinephrine transporter (NET) expressed in HEK-293 cells, atomoxetine exhibited a Ki of 5 nM, compared to reboxetine's Ki of 11 nM [1]. This represents a 2.3-fold higher binding affinity for atomoxetine. In the same assay system, desipramine showed a Ki of 3.8 nM, methylphenidate 339 nM, and bupropion >10,000 nM, establishing atomoxetine's position among the highest-affinity NET ligands within its therapeutic class [1].

Norepinephrine transporter Binding affinity sNRI Radioligand binding ADHD

Transporter Selectivity: Atomoxetine Exhibits Superior NET/SERT Selectivity Ratio vs. Reboxetine

Atomoxetine displays a NET/SERT selectivity ratio of 15.4 (Ki SERT 77 nM / Ki NET 5 nM), indicating moderate but measurable selectivity for norepinephrine over serotonin transporters [1]. In contrast, reboxetine exhibits a NET/SERT selectivity ratio of 40 (Ki SERT 440 nM / Ki NET 11 nM), while desipramine shows a ratio of 47 (Ki SERT 179 nM / Ki NET 3.8 nM) [1]. Atomoxetine's relatively lower NET/SERT selectivity ratio may have functional implications at clinically relevant concentrations where partial SERT occupancy can occur.

Transporter selectivity NET/SERT ratio Off-target binding Monoamine transporters Selectivity profiling

Pharmacokinetic Differentiation: CYP2D6 Polymorphism Drives 10-Fold Exposure Variability and 4-Fold Half-Life Extension

Atomoxetine exhibits profound inter-individual pharmacokinetic variability driven by CYP2D6 genetic polymorphism, a feature not shared to the same degree by alternative sNRIs. In poor metabolizers (PMs), atomoxetine systemic exposure (AUC) is 10-fold higher compared to extensive metabolizers (EMs), with corresponding 5-fold higher peak plasma concentrations [1]. Plasma half-life extends from 5.2 hours in EMs to 21.6 hours in PMs, while absolute oral bioavailability increases from approximately 63% in EMs to 94% in PMs [2]. In a genotype-stratified pediatric study, dose-corrected AUC varied 29.6-fold across the study cohort, ranging from 4.4 ± 2.7 μM·h in EM2s to 50.2 ± 7.3 μM·h in PMs (p<0.0001) [3].

Pharmacogenomics CYP2D6 Pharmacokinetics Bioavailability Metabolic variability

Mechanistic Distinction from Viloxazine: Single-Target NET Inhibition vs. Multi-Receptor Modulation

Atomoxetine acts as a relatively pure NET inhibitor with minimal affinity for other neurotransmitter receptors and transporters (Ki > 1 μM) [1]. In contrast, viloxazine, the most recently approved sNRI for ADHD, exhibits a multi-modal pharmacological profile including 5-HT2B receptor antagonism and 5-HT2C receptor agonism in addition to NET inhibition [2]. This mechanistic divergence is reflected in in vitro functional assays: atomoxetine shows Ki values of 5 nM (NET), 77 nM (SERT), and 1451 nM (DAT) with >1 μM for all tested GPCRs; viloxazine demonstrates NET inhibition (Ki = 230 nM) alongside significant activity at 5-HT2B (IC50 = 390 nM) and 5-HT2C (EC50 = 1070 nM) receptors [3].

Receptor pharmacology 5-HT2B antagonist 5-HT2C agonist Mechanism of action Polypharmacology

Procurement and Intellectual Property Context: Method-of-Use Patent Protection and Generic Landscape

Atomoxetine's commercial and procurement landscape is defined by U.S. Patent No. 5,658,590 (assigned to Eli Lilly and Company), a method-of-use patent claiming treatment of ADHD with tomoxetine (atomoxetine) [1]. This patent, which issued on August 19, 1997, expired on November 26, 2016, opening the market to generic competition via Abbreviated New Drug Applications (ANDAs) [2]. The patent's validity was challenged and ultimately upheld by the Federal Circuit in Eli Lilly & Co. v. Actavis Elizabeth LLC (2011), establishing important precedents regarding enablement requirements for method-of-use claims [3]. The underlying composition-of-matter patent (U.S. Patent No. 4,314,081) expired in 1999, having originally claimed atomoxetine for urinary incontinence and depression [3]. This bifurcated patent history—composition protection expiring earlier than method-of-use protection—created a unique generic entry timeline that differentiates atomoxetine from other sNRIs with more recent or more consolidated patent portfolios.

Intellectual property Patent expiration ANDA litigation Generic availability Procurement

Evidence-Based Application Scenarios: When to Select Atomoxetine Over Alternative sNRIs


High-Affinity NET Binding Studies Requiring Maximal Target Engagement at Low Concentrations

Atomoxetine's Ki of 5 nM for human NET, compared to reboxetine's 11 nM and viloxazine's 230 nM, makes it the preferred choice for experiments requiring high-affinity NET occupancy at low nanomolar concentrations [1]. This property is particularly valuable in PET imaging studies where [11C]-labeled atomoxetine analogs enable quantification of NET occupancy with minimal non-specific binding, as demonstrated in human studies showing dose-dependent NET blockade with atomoxetine doses as low as 25 mg [1]. Researchers conducting radioligand displacement assays, autoradiography, or functional uptake inhibition studies where maximizing the signal-to-noise ratio at low compound concentrations is critical should prioritize atomoxetine over lower-affinity sNRIs [2].

Pharmacogenomic Studies Investigating CYP2D6-Mediated Drug Metabolism and Exposure Variability

Atomoxetine's extreme dependence on CYP2D6 genotype—producing 10-fold differences in steady-state exposure and 29.6-fold AUC variability across genotypes—establishes it as an exemplary probe substrate for pharmacogenomic investigations of CYP2D6-mediated metabolism [1]. Studies requiring a compound whose pharmacokinetic profile reliably stratifies by CYP2D6 activity should select atomoxetine over reboxetine (which shows minimal CYP2D6 dependence) or viloxazine (which undergoes predominantly non-CYP2D6 metabolism). The availability of validated pharmacokinetic models for atomoxetine in both pediatric and adult populations, with well-characterized parameters for each metabolizer phenotype, enables precise dose-exposure predictions in genotype-stratified experimental designs [2].

Preclinical ADHD Models Requiring Region-Specific Catecholamine Elevation Without Striatal Dopamine Effects

Atomoxetine's unique ability to elevate extracellular norepinephrine and dopamine selectively in the prefrontal cortex—without affecting dopamine in the nucleus accumbens or striatum—differentiates it from psychostimulants like methylphenidate and makes it valuable for investigating cortical vs. subcortical contributions to ADHD pathophysiology [1]. Microdialysis studies in freely moving rats demonstrate that atomoxetine (0.3–3 mg/kg) increases extracellular norepinephrine by approximately 300% and dopamine by approximately 350% in prefrontal cortex, with no significant changes in striatal or accumbens dopamine [2]. This regionally selective catecholamine modulation, which reboxetine and viloxazine do not replicate to the same degree, supports atomoxetine's use in studies dissociating the roles of cortical catecholamines in attention, executive function, and impulse control [3].

Reference Standard Procurement for Bioanalytical Method Development and Generic Formulation

Atomoxetine's off-patent status and mature generic market make it the most economically and logistically accessible sNRI reference standard for analytical method development, validation, and quality control applications [1]. With composition-of-matter patent expiration in 1999 and method-of-use patent expiration in 2016, atomoxetine is supplied by multiple certified reference material providers and generic pharmaceutical manufacturers, ensuring consistent availability and competitive pricing [2]. In contrast, viloxazine extended-release remains under patent protection with limited commercial supply channels, and reboxetine is not approved in the United States, restricting its availability as a reference standard [3]. Laboratories developing LC-MS/MS methods for therapeutic drug monitoring, conducting dissolution testing for generic formulation development, or requiring large quantities of certified reference material should prioritize atomoxetine for its established supply chain reliability and cost-effectiveness [2].

Technical Documentation Hub

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48 linked technical documents
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